BZ-Val-gly-arg-pna

Overview

Description

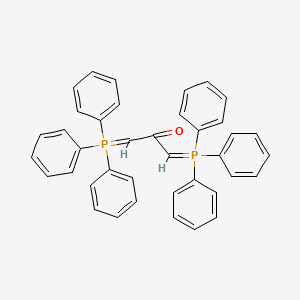

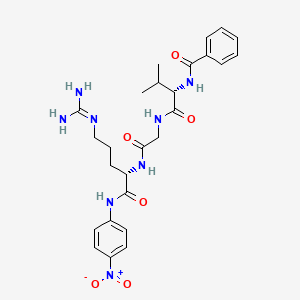

“BZ-Val-gly-arg-pna” is a chromogenic substrate for trypsin and bacterial trypsin-like proteases . It is also used as a substrate for envelysin and t-plasminogen activator . The compound has the molecular formula C27H36N8O7 .

Molecular Structure Analysis

The molecular structure of “BZ-Val-gly-arg-pna” is complex, with a molecular weight of 584.6 g/mol . The IUPAC name is benzyl N - [ (2 S )-1- [ [2- [ [ (2 S )-5- (diaminomethylideneamino)-1- (4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate .Physical And Chemical Properties Analysis

“BZ-Val-gly-arg-pna” has a molecular weight of 584.6 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 15 .Scientific Research Applications

1. Hemostasis and Coagulation Studies BZ-Val-Gly-Arg-PNA has been employed in the study of hemostasis and coagulation. Specifically, it is used as a substrate in assays to measure the activity of various enzymes involved in blood clotting. For instance, it serves as a substrate for thrombin, a key enzyme in the coagulation cascade. This application is significant in understanding and diagnosing blood clotting disorders and in the development of anticoagulant drugs (Iwanaga et al., 1978), (Huikata et al., 1979).

2. Enzyme Kinetics and Specificity Analysis The peptide has been used in kinetic studies to analyze the specificity and activity of various enzymes, particularly serine proteases. These studies contribute to a deeper understanding of enzyme mechanisms and can be instrumental in the design of enzyme inhibitors and other therapeutic agents. The role of BZ-Val-Gly-Arg-PNA in such studies highlights its utility in biochemistry and pharmacology research (Takada et al., 1980), (Mattler Le & Bang Nu, 1977).

3. Clinical Diagnostics and Therapeutics In clinical diagnostics, BZ-Val-Gly-Arg-PNA is utilized in assays to detect and quantify enzymes linked to various diseases. For example, it is used in assays for detecting thrombin and factor Xa activities, which are crucial in diagnosing conditions like intravascular coagulation. This application demonstrates its potential in the development of diagnostic tools and therapeutic strategies (Vinazzer & Heimburger, 1978).

4. Development of Enzyme Inhibitors BZ-Val-Gly-Arg-PNA aids in the screening and development of enzyme inhibitors, particularly for serine proteases. By acting as a substrate in enzyme assays, it helps in identifying and characterizing potential inhibitors, which can be crucial in the treatment of various diseases, including cancer and cardiovascular disorders (Svendsen et al., 1972).

Mechanism of Action

properties

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29)/t20-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEHHVCMWRKKMY-UNMCSNQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BZ-Val-gly-arg-pna | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)

![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)

![(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid](/img/structure/B3276743.png)

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)